molecular formula C4H9NOS B1425430 2-Methoxypropanethioamide CAS No. 1250027-67-8

2-Methoxypropanethioamide

Cat. No. B1425430
M. Wt: 119.19 g/mol
InChI Key: JOOKASGYCDWWLA-UHFFFAOYSA-N
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Description

2-Methoxypropanethioamide is a chemical compound with the molecular formula C4H9NOS . It is listed under the CAS Number 1250027-67-8 . The structure of (2S)-2-methoxypropanethioamide contains total 15 bond(s); 6 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), and 1 ether(s) (aliphatic) .


Molecular Structure Analysis

The molecular structure of 2-Methoxypropanethioamide consists of 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The molecule has a total of 15 bonds, including 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 ether .

Scientific Research Applications

  • Anticancer and Antiproliferative Properties :

    • 2-Methoxyestradiol (2ME), an estradiol metabolite, has been shown to have antiproliferative effects on various tumor cell lines, including breast cancer cells. This compound enhances the antiproliferative property of certain antihormones and cytostatics, and exhibits similar properties to letrozole in inhibiting aromatase activity, potentially offering a new treatment regimen for hormone-dependent cancers (Mueck, Seeger, & Huober, 2004).
    • 2-Methoxyestradiol also demonstrates antiangiogenic and antitumor activities. It disrupts microtubule function, inhibits cell proliferation in vitro, and suppresses certain murine tumors in vivo. Specifically, it was found to be effective against breast cancer cell lines and to inhibit angiogenesis in vitro (Klauber, Parangi, Flynn, Hamel, & D'Amato, 1997).
  • Drug Delivery Systems for Antitumor Drugs :

    • Research has been conducted to improve the clinical application of 2-Methoxyestradiol (2ME) as an antitumor drug. For instance, a study on TiO2 nanoparticles coated with polyethylene glycol as a carrier for 2ME shows promise for targeted drug delivery. This approach aims to enhance the effectiveness and specificity of 2ME in cancer treatment (León, Reuquén, Garín, Segura, Vargas, Zapata, & Orihuela, 2017).
  • Use in Treating Hormone-Refractory Prostate Cancer :

  • Potential for Treating Multiple Myeloma :

    • 2-Methoxyestradiol (2ME2) has been evaluated for its preclinical activity as a therapeutic agent for myeloma. The study found that 2ME2 inhibited cell replication and induced apoptosis in multiple myeloma cell lines, suggesting its potential as an effective treatment for this type of cancer (Witzig, 2002).

properties

IUPAC Name

2-methoxypropanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c1-3(6-2)4(5)7/h3H,1-2H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOKASGYCDWWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxypropanethioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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